Zopiclone
Overview
Description
Zopiclone is a nonbenzodiazepine hypnotic agent used primarily for the short-term management of insomnia. It is classified as a cyclopyrrolone and is molecularly distinct from benzodiazepine drugs. This compound enhances the normal transmission of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system by modulating GABA A receptors, similar to the way benzodiazepine drugs do .
Mechanism of Action
Target of Action
Zopiclone, a nonbenzodiazepine hypnotic, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
This compound exerts its action by binding to the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the normal transmission of the neurotransmitter GABA . This compound binds selectively to the brain alpha subunit of the GABA A omega-1 receptor .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system. By modulating the GABA B Z receptor complex, this compound enhances the inhibitory effects of GABA, leading to increased sedation, muscle relaxation, and decreased anxiety .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with a bioavailability of approximately 80% . It is widely distributed to body tissues, including the brain, and is excreted in urine, saliva, and breast milk . This compound is partly metabolized in the liver to form an inactive N-demethylated derivative and an active N-oxide metabolite . Approximately 50% of the administered dose is decarboxylated and excreted via the lungs . Less than 7% of the administered dose is renally excreted as unchanged this compound . The terminal elimination half-life of this compound ranges from 3.5 to 6.5 hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the potentiation of GABAergic neurotransmission. This leads to a depression or tranquilization of the central nervous system, resulting in sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pharmacokinetics of this compound are altered by aging and are influenced by renal and hepatic functions . Drug interactions have been observed with erythromycin, trimipramine, and carbamazepine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of zopiclone involves the reaction of 6-(5-chloro-2-pyridyl)-5-hydroxy-7-oxo-5,6-dihydropyrrolo[3,4-b]pyrazine with 1-chloroformyl-4-methylpiperazine hydrochloride in an anhydrous organic solvent under alkaline conditions. A specific catalyst, such as 4-substituent pyridine, is used to facilitate the reaction, resulting in high purity and yield .
Industrial Production Methods: In industrial settings, this compound is prepared by dissolving it in an acidic solution containing an acidulant to obtain a medicament-containing acid solution. This solution is then mixed with a basifier and excipients, followed by wet granulation. This method ensures excellent dissolution characteristics, stability, and content uniformity .
Chemical Reactions Analysis
Types of Reactions: Zopiclone undergoes various chemical reactions, including:
Oxidation: this compound is metabolized in the liver through oxidation, resulting in the formation of an N-oxide derivative.
Demethylation: This reaction leads to the formation of an N-desmethyl metabolite.
Decarboxylation: This is the major metabolic pathway, converting this compound to inactive metabolites.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Demethylation: This reaction typically requires acidic or basic conditions.
Decarboxylation: This reaction occurs under physiological conditions in the liver.
Major Products:
N-oxide derivative: Weakly active metabolite.
N-desmethyl metabolite: Inactive metabolite.
Scientific Research Applications
Zopiclone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on neurotransmitter systems and receptor modulation.
Medicine: Extensively researched for its therapeutic effects in treating insomnia and its pharmacokinetic properties.
Industry: Utilized in the development of pharmaceutical formulations and quality control processes
Comparison with Similar Compounds
Zaleplon: Another nonbenzodiazepine hypnotic agent, known for its rapid onset and short duration of action.
Zolpidem: A nonbenzodiazepine hypnotic with a similar mechanism of action but a different chemical structure.
Eszopiclone: The active stereoisomer of this compound, with a higher affinity for GABA A receptors and a longer duration of action.
Uniqueness of this compound: this compound is unique due to its distinct chemical structure as a cyclopyrrolone, which differentiates it from other nonbenzodiazepine hypnotics. Its balanced pharmacokinetic profile, including rapid absorption and moderate half-life, makes it effective for the short-term treatment of insomnia without significant next-day residual effects .
Properties
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSUAFBMRNDJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041155 | |
Record name | Zopiclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zopiclone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>58.3 [ug/mL] (The mean of the results at pH 7.4), 8.85e-01 g/L | |
Record name | SID866104 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Zopiclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zopiclone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Zopiclone exerts its action by binding on the benzodiazepine receptor complex and modulation of the GABABZ receptor chloride channel macromolecular complex. Both zopiclone and benzodiazepines act indiscriminately at the benzodiazepine binding site on α1, α2, α3 and α5 GABAA containing receptors as full agonists causing an enhancement of the inhibitory actions of GABA to produce the therapeutic (hypnotic and anxiolytic) and adverse effects of zopiclone. | |
Record name | Zopiclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
43200-80-2 | |
Record name | Zopiclone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43200-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Zopiclone [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043200802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zopiclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | zopiclone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758463 | |
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Record name | Zopiclone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zopiclone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZOPICLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03A5ORL08Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Zopiclone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
178 °C | |
Record name | Zopiclone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01198 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zopiclone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015329 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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